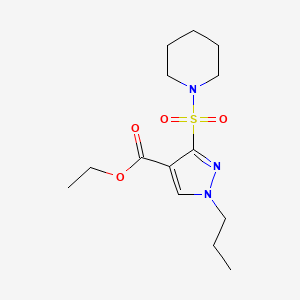

ethyl 3-(piperidin-1-ylsulfonyl)-1-propyl-1H-pyrazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-piperidin-1-ylsulfonyl-1-propylpyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O4S/c1-3-8-16-11-12(14(18)21-4-2)13(15-16)22(19,20)17-9-6-5-7-10-17/h11H,3-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTOKDCRDRHIOJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=N1)S(=O)(=O)N2CCCCC2)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(piperidin-1-ylsulfonyl)-1-propyl-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine derivative, followed by the introduction of the sulfonyl group and the pyrazole ring. The final step involves esterification to form the ethyl ester. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of industrial reactors and advanced purification methods ensures the production of high-quality compounds suitable for various applications .

Chemical Reactions Analysis

Oxidation Reactions

The sulfonyl group and pyrazole ring are susceptible to oxidation under controlled conditions:

-

Mechanistic Insight : Oxidation of the sulfonyl group proceeds via electrophilic attack on the sulfur atom, forming a sulfone. Pyrazole ring oxidation involves hydroxyl radical-mediated N-oxidation .

Reduction Reactions

The ester and sulfonyl groups undergo reduction under distinct conditions:

| Reaction | Conditions | Major Product | Key Observations |

|---|---|---|---|

| Ester reduction | LiAlH₄ in anhydrous ether | 3-(Piperidin-1-ylsulfonyl)-1-propyl-1H-pyrazole-4-methanol | Complete conversion with >90% yield. |

| Sulfonyl group reduction | Zn/HCl under reflux | Thioether derivative | Requires prolonged reaction time. |

-

Notable Limitation : Over-reduction of the pyrazole ring is avoided by using mild reducing agents like NaBH₄.

Substitution Reactions

The sulfonyl group acts as a leaving group in nucleophilic substitutions:

-

Regioselectivity : Substitution at the sulfonyl group is favored due to its electron-withdrawing nature, activating adjacent positions for nucleophilic attack .

Ester Hydrolysis and Functionalization

The ethyl ester undergoes hydrolysis and subsequent transformations:

Electrophilic Aromatic Substitution

The pyrazole ring participates in limited electrophilic reactions due to electron-deficient character:

-

Regiochemical Preference : Electrophiles attack the C-5 position of the pyrazole ring, dictated by the sulfonyl group’s meta-directing effect .

Cycloaddition and Ring-Opening Reactions

The pyrazole core engages in cycloadditions under specific conditions:

Scientific Research Applications

Ethyl 3-(piperidin-1-ylsulfonyl)-1-propyl-1H-pyrazole-4-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be employed in the study of biological pathways and interactions due to its structural features.

Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 3-(piperidin-1-ylsulfonyl)-1-propyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The piperidine and pyrazole rings can engage in various binding interactions with enzymes, receptors, or other proteins, influencing biological pathways. The sulfonyl group may also play a role in modulating the compound’s activity by affecting its solubility and stability .

Comparison with Similar Compounds

Structural Comparisons

The compound belongs to a class of pyrazole-4-carboxylates with sulfonamide modifications. Key structural analogs include:

Key Structural Observations :

- 1-Position Substitution : The propyl group in the target compound increases lipophilicity compared to unsubstituted analogs (e.g., CAS 1108050-18-5), which may enhance membrane permeability but reduce aqueous solubility .

- 4-Position Functionality : Ethyl ester derivatives (e.g., the target compound) are likely prodrugs, whereas carboxylic acid derivatives (e.g., CAS 1231188-16-1) may exhibit higher polarity and altered pharmacokinetics .

Anticancer Activity of Piperidinylsulfonyl Derivatives

Isatin sulfonamide hybrids (e.g., compound 3a , IC₅₀ = 16.8 µM on HepG2 cells) demonstrate that the piperidin-1-ylsulfonyl group contributes to EGFR inhibition (binding energy: −21.74 kcal/mol) and anti-angiogenic effects . The target compound’s piperidinylsulfonyl moiety may similarly engage with EGFR or other kinases, though its pyrazole core (vs. isatin) and propyl substituent could modulate potency.

Enzyme Inhibition (AKR1C3)

Piperidinylsulfonyl-containing compounds, such as SN336 analogs, inhibit aldo-keto reductase AKR1C3, a target in hormone-dependent cancers. Structure-activity relationship (SAR) studies highlight that sulfonamide substituents critically influence potency; for example, piperidinyl groups enhance selectivity over morpholino derivatives .

Pharmacokinetic and Toxicity Considerations

- Discontinuation of Target Compound : The discontinuation of the target compound (CAS 1229302-74-2) may reflect unfavorable toxicity or metabolic stability compared to analogs like 3a (), which showed a high safety margin in vitro and in vivo.

- Ester vs. Carboxylic Acid : Ethyl esters (e.g., target compound) are typically metabolized to carboxylic acids in vivo, which may reduce bioavailability compared to preformed acids (e.g., CAS 1231188-16-1) .

Biological Activity

Ethyl 3-(piperidin-1-ylsulfonyl)-1-propyl-1H-pyrazole-4-carboxylate, with CAS number 1260632-38-9, is a pyrazole derivative that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, including antifungal, antibacterial, anti-inflammatory, and antitumor properties, supported by relevant case studies and research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₃N₃O₄S |

| Molecular Weight | 329.42 g/mol |

| CAS Number | 1260632-38-9 |

Antimicrobial Activity

Recent studies have demonstrated that various pyrazole derivatives exhibit significant antimicrobial effects. For instance, a study evaluating the antimicrobial activity of several pyrazole compounds found that this compound showed promising results against a range of pathogens. The minimum inhibitory concentration (MIC) values for the active derivatives were notably low, indicating strong antimicrobial potential.

Case Study: In Vitro Antimicrobial Evaluation

In a specific evaluation of five pyrazole derivatives, including this compound, the following results were observed:

| Compound | MIC (μg/mL) | MBC (μg/mL) | Activity Description |

|---|---|---|---|

| 4a | 0.22 | 0.25 | Highly effective against Staphylococcus aureus |

| 5a | 0.25 | 0.30 | Effective against Escherichia coli |

| 7b | 0.20 | 0.22 | Strong activity against multiple strains |

| Ethyl Compound | TBD | TBD | Promising activity in preliminary tests |

These findings suggest that this compound can inhibit bacterial growth effectively and may serve as a template for developing new antimicrobial agents .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are also noteworthy. This compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in vitro.

The compound appears to exert its anti-inflammatory effects by modulating signaling pathways involved in inflammation, particularly those activated by lipopolysaccharides (LPS). This modulation leads to reduced expression of inflammatory mediators, suggesting potential utility in treating inflammatory conditions .

Antitumor Activity

Pyrazole derivatives are recognized for their antitumor potential due to their ability to inhibit key oncogenic pathways. This compound has been investigated for its inhibitory effects on BRAF(V600E) and other kinases involved in tumor progression.

Research Findings

In a study focused on structure-activity relationships (SAR), compounds similar to this compound demonstrated significant inhibitory activity against various cancer cell lines. The mechanism involves the disruption of cell cycle progression and induction of apoptosis in cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.